molecular formula C9H17NO2 B7776964 2-(Piperidin-1-yl)butanoic acid

2-(Piperidin-1-yl)butanoic acid

Cat. No.: B7776964
M. Wt: 171.24 g/mol
InChI Key: UYTIVCWMUOLDLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Piperidin-1-yl)butanoic acid is an organic compound that features a piperidine ring attached to a butanoic acid chain. Piperidine is a six-membered heterocycle containing one nitrogen atom, which is a common structural motif in many biologically active compounds. The presence of the piperidine ring in this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-1-yl)butanoic acid typically involves the reaction of piperidine with butanoic acid derivatives. One common method is the nucleophilic substitution reaction where piperidine reacts with a butanoic acid halide or ester under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the generated acid.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and controlled production of the compound by continuously feeding reactants into a reactor and collecting the product. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Piperidin-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used.

Major Products:

    Oxidation: N-oxide derivatives of this compound.

    Reduction: 2-(Piperidin-1-yl)butanol or 2-(Piperidin-1-yl)butanal.

    Substitution: Various substituted piperidine derivatives depending on the substituent introduced.

Scientific Research Applications

2-(Piperidin-1-yl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural ligands.

    Medicine: It is investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of enzymatic pathways, affecting various physiological processes.

Comparison with Similar Compounds

    Piperidine: A simpler structure without the butanoic acid chain, used as a precursor in organic synthesis.

    4-Piperidinebutanoic acid: A structural isomer with the piperidine ring attached to the fourth carbon of the butanoic acid chain.

    Piperine: A naturally occurring alkaloid with a piperidine ring, known for its bioactive properties.

Uniqueness: 2-(Piperidin-1-yl)butanoic acid is unique due to the specific positioning of the piperidine ring and the butanoic acid chain, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial use.

Properties

IUPAC Name

2-piperidin-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-8(9(11)12)10-6-4-3-5-7-10/h8H,2-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTIVCWMUOLDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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